molecular formula C32H42O9 B1260209 Ganoderic Acid F CAS No. 98665-15-7

Ganoderic Acid F

Cat. No.: B1260209
CAS No.: 98665-15-7
M. Wt: 570.7 g/mol
InChI Key: BWCNWXLKMWWVBT-AIMUVTGPSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

Ganoderic acid F is systematically named (12β)-12-(acetyloxy)-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid according to IUPAC conventions. This nomenclature reflects its lanostane-type triterpenoid skeleton with:

  • A β-oriented acetyloxy group at C-12
  • Five ketone functionalities at C-3, C-7, C-11, C-15, and C-23
  • An α,β-unsaturated carboxylic acid side chain at C-26.

Constitutional isomerism arises among ganoderic acids through variations in:

  • Oxidation states (e.g., hydroxyl vs. ketone groups at C-3/C-7)
  • Side-chain modifications (e.g., ganoderic acid DM lacks the C-23 ketone).
    Table 1 highlights key structural differences between this compound and related analogs.

Table 1: Constitutional Isomerism in Ganoderic Acids

Compound C-3 C-7 C-11 C-15 C-23 C-26
This compound Ketone Ketone Ketone Ketone Ketone Carboxylic acid
Ganoderic acid A OH Ketone Ketone Ketone Ketone Carboxylic acid
Ganoderic acid DM Ketone Ketone Ketone OH H Carboxylic acid

Chiral Centers and Absolute Configuration Determination

The molecule contains 7 chiral centers (C-5, C-12, C-13, C-14, C-17, C-20, C-24) out of 8 potential stereogenic positions. Absolute configurations were resolved through:

  • NOESY correlations : Nuclear Overhauser effects between H-12β and H-17α confirmed the β-orientation of the acetyloxy group.
  • X-ray crystallography : Lanostane skeleton configuration validated by comparing unit cell parameters with homologous structures.
  • Mosher's ester analysis : Applied to secondary alcohols in biosynthetic intermediates to assign C-3/C-7 configurations.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (600 MHz, CDCl3) :

  • δ 5.89 (d, J = 6.1 Hz, H-8): Characteristic of Δ⁸,⁹ double bond
  • δ 4.36 (s, H-12β): Acetylated oxygen-bearing proton
  • δ 2.47 (s, CH₃-27): Methyl group adjacent to C-26 carboxylic acid

13C NMR (150 MHz, CDCl3) :

  • δ 216.0 (C-3), 215.1 (C-7), 208.6 (C-11), 198.0 (C-15), 176.7 (C-26): Ketone and carboxylic acid carbons
  • δ 64.8 (C-12): Oxygen-bearing carbon with acetyl group

Key HMBC correlations :

  • H-12β (δ 4.36) → C-11 (δ 208.6) and C-13 (δ 51.5)
  • H₃-27 (δ 2.47) → C-26 (δ 176.7).

Mass Spectrometric Fragmentation Patterns

HRESI-MS ([M−H]⁻ at m/z 569.2752):

  • Primary fragments :
    • m/z 553.21 ([M−H−H₂O]⁻)
    • m/z 508.68 ([M−H−H₂O−CO₂]⁻)
    • m/z 467.00 ([M−H−C₅H₈O₂]⁻; side-chain cleavage)
  • Diagnostic ions :
    • m/z 315.00: D-ring fragment with C-12 acetyl group
    • m/z 291.20: A-ring ketone-containing fragment.

Infrared Absorption Characteristics

FTIR (KBr pellet) :

  • 1740 cm⁻¹: C=O stretch of acetyl and carboxylic acid groups
  • 1698 cm⁻¹: Conjugated ketone stretches (C-3/C-7/C-11)
  • 1228 cm⁻¹: C-O-C asymmetric stretch of acetyl ester
  • 1116 cm⁻¹: Skeletal C-C vibrations in lanostane framework

Band assignments :

Wavenumber (cm⁻¹) Vibration Mode Functional Group
1740 ν(C=O) Acetyl/carboxylic acid
1698 ν(C=O) Cyclic ketones
1228 νₐ(C-O-C) Acetyl ester
1116 δ(C-C) + ν(C-O) Skeletal/ether linkages

Properties

IUPAC Name

(6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,27-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCNWXLKMWWVBT-AIMUVTGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316734
Record name Ganoderic acid F
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98665-15-7
Record name Ganoderic acid F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98665-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid F
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganoderic acid F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANODERIC ACID F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLQ52DLW7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Extraction Techniques

Solvent Extraction and Optimization

The primary step in preparing ganoderic acid F involves extracting it from the Ganoderma lucidum biomass. Traditional solvent extraction methods utilize organic solvents such as ethanol, methanol, or chloroform, often combined with techniques like ultrasonic-assisted extraction (UAE) or Soxhlet extraction to enhance yield.

  • Ethanol Extraction : Ethanol is favored due to its safety and efficiency in extracting triterpenoids. Ultrasonic-assisted extraction with ethanol has been shown to increase extraction efficiency by disrupting cell walls, facilitating compound release.

  • Chloroform and Dichloromethane : These non-polar solvents are effective for extracting ganoderic acids but are less preferred due to toxicity concerns.

Sample Preparation and Filtration

Post-extraction, the mixture undergoes filtration and concentration under reduced pressure. The crude extract is then subjected to further purification steps.

Purification and Isolation

Liquid-Liquid Partitioning

Partitioning between solvents of different polarities (e.g., ethyl acetate and water) helps enrich ganoderic acids. This step separates the triterpenoids from polysaccharides and other impurities.

Column Chromatography

Silica gel or reversed-phase C18 columns are employed for fractionating the extract. Gradient elution with mixtures of methanol, acetonitrile, or water is optimized to isolate this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity this compound, preparative HPLC using C18 columns with acetonitrile-water gradients is standard. Detection is typically performed via UV at 254 nm.

Enzymatic Conversion and Biosynthesis

Enzymatic Transformation

Recent studies indicate that enzymatic methods can convert precursor compounds into this compound. For instance, a crude enzyme extract from Ganoderma lucidum can catalyze the oxidation of specific lanosta-8,24-dien-26-oic acid derivatives into this compound.

  • Example : A study demonstrated that CYP enzymes expressed in engineered strains could biosynthesize ganoderic acids, including this compound, from simpler precursors. This biotechnological approach offers a sustainable alternative to chemical extraction.

Biosynthetic Engineering

Genetic modification of Ganoderma strains to overexpress specific cytochrome P450 enzymes (e.g., CYP5035C11, CYP5150L8) enhances the biosynthesis of ganoderic acids. Optimizing fermentation conditions, such as hygromycin concentration, further increases yield.

Data Summary Table: Preparation Methods of this compound

Method Category Technique Solvent/Conditions Key Features References
Solvent Extraction Ultrasonic-assisted extraction Ethanol, 70-80°C, 30-60 min Increased yield, eco-friendly ,
Liquid-Liquid Partitioning Ethyl acetate-water 1:1 ratio Enrichment of triterpenoids
Chromatography Preparative HPLC C18 column, acetonitrile-water gradient High purity isolation ,
Enzymatic Conversion Crude enzyme catalysis G. lucidum enzyme extracts Biosynthesis from precursors
Fermentation Genetic engineering Overexpression of CYP enzymes Enhanced biosynthesis

Research Findings and Insights

  • Extraction Efficiency : Ultrasonic-assisted ethanol extraction is highly effective, providing higher yields compared to traditional methods.
  • Purity and Yield : Combining chromatography techniques with optimized solvent systems yields high-purity this compound suitable for pharmacological studies.
  • Biotechnological Advances : Enzymatic and biosynthetic methods are emerging as sustainable alternatives, with genetic modifications significantly increasing production levels.
  • Factors Influencing Preparation : Solvent polarity, extraction time, temperature, and enzyme activity are critical parameters affecting yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid F undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation, for instance, involves the attachment of sugar moieties to the compound, enhancing its solubility and stability .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Activity

Ganoderic acid F exhibits potent antitumor effects across multiple cancer cell lines.

  • Mechanism of Action : It induces apoptosis and inhibits tumor growth by affecting cell cycle regulation and apoptosis pathways. For instance, studies have shown that this compound can significantly inhibit the growth of lung carcinoma cells in vivo without causing severe side effects .
  • Case Studies :
    • In a study involving lung carcinoma-bearing mice, this compound demonstrated remarkable cytotoxicity and significantly inhibited tumor growth .
    • Another investigation reported that this compound caused cell cycle arrest in HeLa cells, leading to apoptosis through modulation of key regulatory proteins such as cyclin D1 and p-Rb .

Anti-HIV Activity

Research indicates that this compound possesses anti-HIV properties.

  • Mechanism : It inhibits HIV protease activity, which is crucial for viral replication. The half-maximal inhibitory concentration (IC50) values suggest that this compound can effectively suppress HIV activity in vitro .
  • Potential Applications : These findings open avenues for developing new therapeutic strategies against HIV using this compound as a lead compound.

Liver Protection

This compound has been studied for its hepatoprotective effects, particularly in cases of alcohol-induced liver injury.

  • Mechanism : It mitigates oxidative stress and regulates lipid metabolism in the liver. In animal models, supplementation with this compound significantly reduced liver damage markers and improved liver function parameters .
  • Case Studies :
    • A study demonstrated that this compound reduced serum levels of aspartate aminotransferase and alanine aminotransferase in mice subjected to excessive alcohol intake, indicating protective effects against alcohol-induced liver injury .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects.

  • Mechanism : It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes. This property is particularly relevant in chronic inflammatory conditions.
  • Research Findings : Studies have indicated that ganoderic acids can reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .

Cholesterol Regulation

This compound has shown promise in regulating cholesterol levels.

  • Mechanism : It inhibits cholesterol biosynthesis pathways, which may contribute to cardiovascular health by reducing the risk of atherosclerosis .
  • Research Evidence : Preliminary studies suggest that this compound can lower cholesterol levels, making it a candidate for functional food development aimed at cardiovascular health.

Summary Table of Applications

ApplicationMechanism of ActionKey Findings/Case Studies
AntitumorInduces apoptosis; inhibits cell cycleSignificant tumor growth inhibition in lung carcinoma models
Anti-HIVInhibits HIV proteaseEffective suppression of HIV activity in vitro
Liver ProtectionReduces oxidative stress; regulates lipid metabolismDecreased liver injury markers in alcohol-fed mice
Anti-inflammatoryModulates inflammatory pathwaysReduced inflammation markers observed in various studies
Cholesterol RegulationInhibits cholesterol biosynthesisPotential reduction in cholesterol levels noted

Biological Activity

Ganoderic acid F (GAF) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology, hepatoprotection, and immunomodulation. This article presents a comprehensive review of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is classified as a lanostane-type triterpenoid. Its structure contributes to its pharmacological properties, allowing it to interact with various biological pathways. The molecular formula of GAF is C30H46O5C_{30}H_{46}O_{5}, and it exhibits a complex arrangement that facilitates its bioactivity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. A study conducted on healthy male volunteers evaluated the pharmacokinetics of GAF after oral administration of a water extract from Ganoderma lucidum. Key findings include:

  • Absorption : GAF reached maximum plasma concentration (CmaxC_{max}) approximately 30 minutes post-administration under fasting conditions.
  • Half-life : The elimination half-life (t1/2t_{1/2}) of GAF was approximately 28.8 minutes.
  • Influence of Food : The presence of food significantly reduced CmaxC_{max} and delayed TmaxT_{max}, indicating that food intake affects the absorption rate of GAF .

Antitumor Effects

This compound exhibits significant antitumor properties, particularly against various cancer cell lines. Research has demonstrated that GAF induces apoptosis in HeLa cells (cervical cancer) and inhibits cell proliferation in other tumor types:

  • Mechanism : GAF triggers apoptotic pathways by modulating protein expressions involved in cell cycle regulation, such as CDK2, CDK6, and cyclin D1. It also affects signaling pathways related to oxidative stress and endoplasmic reticulum stress, which are critical in cancer progression .

Hepatoprotective Effects

GAF has shown potential in protecting liver cells from damage induced by oxidative stress and alcohol consumption:

  • Case Study : In an animal model, GAF supplementation significantly reduced liver injury markers (e.g., ALT and AST levels) in mice subjected to chronic alcohol exposure. The compound improved liver metabolism and modulated intestinal microbiota composition, enhancing overall liver health .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
PharmacokineticsRapid absorption; short half-life; affected by food intake.
Antitumor ActivityInduces apoptosis in HeLa cells; alters cell cycle proteins.
HepatoprotectionReduces liver injury markers; improves liver metabolism in alcohol models.
ImmunomodulationEnhances immune response; potential anti-inflammatory effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Ganoderic Acid F

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.